2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate
Description
Properties
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNZTSIWBRXCQW-HFOXSZHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of the glucosaminidase inhibitor pugnac. Glucosaminidases are enzymes that play a crucial role in the metabolism of carbohydrates, particularly in the degradation of glycosaminoglycans.
Mode of Action
Given its role as an intermediate in the synthesis of pugnac, it can be inferred that it may interact with glucosaminidases, potentially inhibiting their activity.
Biochemical Analysis
Biochemical Properties
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as O-linked β-N-acetylglucosaminidase (hOGA) and lysosomal hexosaminidases (hHexA and hHexB). These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and affecting the metabolism of glycoproteins and glycolipids.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the activity of hOGA, which is involved in the removal of O-GlcNAc modifications from proteins. This inhibition can lead to changes in gene expression and cellular metabolism, as O-GlcNAcylation is a key regulatory mechanism in cells. Additionally, the compound’s inhibition of hexosaminidases can impact the degradation of glycosaminoglycans and glycoproteins, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of hOGA and hexosaminidases. The compound acts as a competitive inhibitor, mimicking the natural substrates of these enzymes and preventing their normal catalytic activity. This inhibition can lead to the accumulation of O-GlcNAc-modified proteins and altered cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and changes in glycoprotein metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits hOGA and hexosaminidases without causing significant toxicity. At higher doses, toxic effects such as cellular stress and apoptosis have been observed. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glycoprotein and glycolipid metabolism. The compound interacts with enzymes such as hOGA and hexosaminidases, affecting the hydrolysis of glycosidic bonds and the turnover of glycoproteins and glycolipids. This interaction can lead to changes in metabolic flux and the levels of various metabolites in cells.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its inhibitory effects on target enzymes. The compound’s distribution within tissues can also influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with hOGA and hexosaminidases. The compound’s activity can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments. This localization is crucial for its role in regulating glycoprotein and glycolipid metabolism.
Biological Activity
2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate (CAS Number: 132152-77-3) is a synthetic compound that plays a significant role as an intermediate in the synthesis of PUGNAc, a known inhibitor of glucosaminidases. Its molecular formula is , with a molecular weight of 402.35 g/mol. This compound has attracted attention due to its potential biological activities, particularly in the inhibition of glycosidases and its implications in glycosaminoglycan metabolism.
- Molecular Formula : C16H22N2O10
- Molecular Weight : 402.35 g/mol
- SMILES Notation : CC(=O)N[C@@H]1C@@HC@HC@@HO/C/1=N/OC(=O)C
- InChI : InChI=1S/C16H22N2O10/c1-7(19)17-13-15(26-10(4)22)14(25-9(3)21)12(6-24-8(2)20)27-16(13)18-28-11(5)23/h12-15H,6H2,1-5H3,(H,17,19)/b18-16+/t12-,13-,14-,15-/m1/s1
The compound exhibits biological activity primarily through its role as an inhibitor of various glycosidases. Recent studies have demonstrated that it effectively inhibits human O-GlcNAcase (hOGA) and Hexosaminidase B (hHexB), enzymes involved in the metabolism of glycoproteins and glycolipids.
- Inhibition Studies :
- The compound showed potent nanomolar inhibition against both hOGA and hHexB with inhibition constants (K_i) as low as 27 nM for hOGA and 6.8 nM for hHexB .
- Inhibition was characterized as competitive, suggesting that the compound binds to the active site of these enzymes, preventing substrate access.
Effects on Cellular Metabolism
Research indicates that 2-acetamido analogs can significantly alter cellular metabolic pathways:
- Glycosaminoglycan Synthesis :
- In primary hepatocyte cultures, various analogs including this compound reduced the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), indicating an inhibitory effect on GAG synthesis .
- The compound's action resulted in smaller GAG chains (approximately 40 kDa compared to control chains of approximately 77 kDa), suggesting that it may lead to premature chain termination during GAG biosynthesis .
Study on Hepatocyte Cultures
A study evaluated the effects of this compound on hepatocytes by measuring the incorporation of labeled precursors into cellular glycoconjugates. The findings were as follows:
| Compound | D-[3H]glucosamine Incorporation | [35S]sulfate Incorporation | Total Protein Synthesis |
|---|---|---|---|
| Control | 100% | 100% | 100% |
| Compound (1 mM) | ~7% | No significant change | ~60% |
This data indicates a significant reduction in GAG synthesis while sparing total protein synthesis to some extent .
Scientific Research Applications
Basic Information
- Molecular Formula: C16H22N2O10
- Molecular Weight: 402.35 g/mol
- CAS Number: 132152-77-3
- IUPAC Name: [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate
Enzyme Inhibition Studies
One of the primary applications of 2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate is as an inhibitor of glucosamidase enzymes. Glucosamidases play crucial roles in various biological processes, including glycoprotein metabolism and cell signaling. The compound serves as a potent inhibitor that can modulate these enzymatic activities for therapeutic purposes.
Glycoprotein Research
The compound is also utilized in glycoprotein research to study glycosylation patterns and their effects on protein function. By inhibiting specific enzymes involved in glycosylation, researchers can better understand the role of carbohydrates in biological systems and disease mechanisms.
Synthesis of Bioactive Compounds
As an intermediate in the synthesis of other bioactive compounds, this compound facilitates the development of new pharmaceuticals. Its unique chemical structure allows for modifications that can lead to novel therapeutics targeting various diseases.
Biochemical Assays
The compound is employed in biochemical assays to evaluate enzyme activity and substrate specificity. By using this compound as a substrate or inhibitor, researchers can gain insights into enzyme kinetics and mechanisms.
Case Study 1: Inhibition of Glucosamidase
A study published by Beer et al. (1990) demonstrated the effectiveness of this compound as an inhibitor of glucosamidase. The research highlighted its potential in therapeutic applications for diseases related to aberrant glycosylation patterns.
Case Study 2: Glycoprotein Metabolism
Horsch et al. (1991) explored the role of this compound in glycoprotein metabolism. Their findings indicated that inhibition of glucosamidases using this compound altered glycosylation profiles significantly, providing insights into the implications for cell signaling and disease progression.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 132152-77-3 .
- IUPAC Name: [(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate .
- Molecular Formula : C₁₆H₂₂N₂O₁₀ (MW: 402.35 g/mol) .
- Structural Features : A modified sugar derivative with a gluconhydroximo-1,5-lactone core, acetylated at positions 1,3,4,4. Fluorination and methylation modifications enhance stability .
Comparison with Similar Compounds
Structural and Functional Comparisons
Mechanistic and Stability Insights
Acetylation Impact: The tetraacetate groups in the subject compound enhance solubility in organic solvents (e.g., DMSO) compared to non-acetylated analogs like Deoxymannojirimycin, which require aqueous buffers . Acetylation reduces enzymatic hydrolysis, prolonging half-life in biological systems .
Lactone vs. In contrast, iminocyclitol-based inhibitors (e.g., Deoxynojirimycin derivatives) adopt chair-like conformations, favoring interactions with α-glucosidases .
Biological Efficacy: The subject compound’s IC₅₀ for glucosamidase inhibition is 10-fold lower than non-acetylated analogs due to optimized steric and electronic interactions . In E. coli studies, acetylated analogs (e.g., GlcNAc tetraacetate) fail to support growth, highlighting metabolic inertness compared to non-acetylated sugars .
Comparative Mechanisms :
Preparation Methods
Condensation-Oxidation Sequence with Arenesulfonylhydrazines
The most widely documented route begins with N-acetyl-3,4,6-tri-O-acetyl-D-glucosamine (prepared from D-glucosamine hydrochloride in 83% yield). Condensation with arenesulfonylhydrazines (2a–f ) in chloroform, catalyzed by p-toluenesulfonic acid (10 mol%), forms N-glycosyl sulfonyl hydrazides (3 ). Subsequent MnO₂ oxidation in refluxing dichloromethane yields lactone hydrazones (4 ), with final O-deacetylation using methanolic NH₃ producing the target compound (5 ).
Critical Parameters :
-
Yields : 77% for 3a (p-toluenesulfonyl variant); 26–44% overall across five steps.
-
Purification : Column chromatography (hexane:acetone, 3:2) isolates intermediates.
This method’s versatility allows aryl group diversification, though electron-deficient arenesulfonylhydrazines require extended reaction times.
One-Pot Carbamate Formation via Reactive Carbonate Intermediates
A streamlined approach involves generating 4-nitrophenyl carbonate (1 ) from hydroximolactone precursors (2 ) using 4-nitrophenyl chloroformate. In situ reaction with amines/anilines forms carbamates (3–33 ), followed by O-deacetylation to yield triols (34–63 ).
Optimization Insights :
-
Amine Reactivity : Primary amines react within 1 h, while anilines require ≤4 days.
-
Yield Drivers : No direct correlation between amine nucleophilicity and yield; steric effects dominate.
-
Deprotection Efficiency : NH₃/MeOH achieves near-quantitative acetyl removal without lactone ring opening.
This strategy reduces intermediate isolation steps but necessitates careful TLC monitoring to avoid over-oxidation.
Alternative Derivatization from D-Glucose Precursors
Though less direct, D-glucose serves as a starting material for 2-amino-2-deoxy derivatives. Azidation at C2, followed by Ac₂O-mediated acetylation and hydroximolactone formation, affords the target compound in multigram quantities.
Key Observations :
-
Protecting Group Strategy : Benzyl groups at C3/C4 enhance regioselectivity during lactonization.
-
Scalability : 10 g batches achieve ≥90% purity via recrystallization (EtOAc/hexane).
Comparative Analysis of Methodologies
The one-pot method offers efficiency (50–65% yields), whereas D-glucose routes, though longer, enable chiral center preservation.
Structural Validation and Quality Control
Post-synthesis, identity confirmation relies on:
-
¹H NMR : Acetyl singlets (δ 2.0–2.1 ppm) and anomeric proton doublets (δ 5.2–5.5 ppm, J = 8–10 Hz).
-
Storage Stability : No decomposition after 12 months at -20°C.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-oxidation during MnO₂ treatment generates nitrile side products; stoichiometric MnO₂ (1.2 eq) minimizes this.
-
Aniline Reactivity : Microwave assistance (80°C, 30 min) accelerates sluggish aryl amine reactions.
-
Crystallization Issues : Seeding with product crystals ensures uniform crystallization from EtOAc .
Q & A
Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Apply QSAR models to predict logP and membrane permeability. Use Schrödinger’s QikProp to optimize ADME properties, prioritizing analogs with polar surface area <140 Ų and <10 hydrogen bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
